1,2:3,4-Di-O-isopropyliden- 6-deoxy-6-thioacetyl-alpha-D-galactopyranose
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Overview
Description
1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose is a synthetic carbohydrate derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of isopropylidene groups and a thioacetyl group makes it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using isopropylidene groups. This is achieved by reacting the sugar with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Deoxygenation: The 6-hydroxyl group is then selectively deoxygenated to form the 6-deoxy derivative. This can be done using reagents like triphenylphosphine and iodine.
Thioacetylation: The final step involves the introduction of the thioacetyl group at the 6-position. This is typically achieved by reacting the 6-deoxy derivative with thioacetic acid or a thioacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioacetyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The thioacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its interactions with proteins and enzymes, particularly those involved in carbohydrate metabolism.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes. The thioacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to the modification of protein function. This can affect various molecular pathways, including those involved in carbohydrate metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Lacks the thioacetyl group, making it less reactive in certain chemical reactions.
1,23,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose: Contains a nitro group instead of a thioacetyl group, leading to different chemical and biological properties.
1,23,4-Di-O-isopropylidene-6-deoxy-6-amino-alpha-D-galactopyranose: Contains an amino group, which can participate in different types of chemical reactions compared to the thioacetyl group.
Uniqueness
1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose is unique due to the presence of the thioacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16714-06-0 |
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Molecular Formula |
C14H22O6S |
Molecular Weight |
318.384 |
IUPAC Name |
S-[[(3aR,5S,5aR,8aS,8bR)-2,2,7,7-tetramethyl-5,5a,8a,8b-tetrahydro-3aH-di[1,3]dioxolo[4,5-a:5/',4/'-d]pyran-5-yl]methyl] ethanethioate |
InChI |
InChI=1S/C14H22O6S/c1-7(15)21-6-8-9-10(18-13(2,3)17-9)11-12(16-8)20-14(4,5)19-11/h8-12H,6H2,1-5H3/t8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
APFMTMKHBWOKGG-YBXAARCKSA-N |
SMILES |
CC(=O)SCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
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